molecular formula C6H7N3OS B1361413 Furfural thiosemicarbazone

Furfural thiosemicarbazone

Cat. No.: B1361413
M. Wt: 169.21 g/mol
InChI Key: ZLHKUOXVUSHCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furfural thiosemicarbazone is an organosulfur compound derived from the reaction between furfural and thiosemicarbazide It belongs to the broader class of thiosemicarbazones, which are known for their diverse biological activities and coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfural thiosemicarbazone is synthesized through the condensation reaction between furfural and thiosemicarbazide. The reaction typically occurs under mild conditions, often in an ethanol or methanol solvent, and involves the formation of an imine bond with the release of water. The general reaction is as follows:

Furfural+ThiosemicarbazideFurfural thiosemicarbazone+Water\text{Furfural} + \text{Thiosemicarbazide} \rightarrow \text{this compound} + \text{Water} Furfural+Thiosemicarbazide→Furfural thiosemicarbazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Furfural thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Mechanism of Action

The biological activity of furfural thiosemicarbazone is primarily attributed to its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Furfural thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

  • Pyridine-2-carbaldehyde thiosemicarbazone
  • Salicylaldehyde thiosemicarbazone
  • Acetylpyridine thiosemicarbazone

Uniqueness:

Properties

IUPAC Name

(furan-2-ylmethylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKUOXVUSHCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5419-96-5
Record name Furfural thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5419-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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